molecular formula C11H16N2 B2920676 3-(Piperidin-3-ylmethyl)pyridine CAS No. 769909-25-3

3-(Piperidin-3-ylmethyl)pyridine

Cat. No.: B2920676
CAS No.: 769909-25-3
M. Wt: 176.263
InChI Key: RQPORSMWGTWDPN-UHFFFAOYSA-N
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Description

3-(Piperidin-3-ylmethyl)pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperidin-3-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1,3,5,8,11,13H,2,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPORSMWGTWDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769909-25-3
Record name 3-[(piperidin-3-yl)methyl]pyridine
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Contextualization Within Pyridine and Piperidine Chemistry Research

Pyridine (B92270) and piperidine (B6355638) rings are among the most prevalent heterocyclic systems in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netbenthamdirect.com Pyridine, an aromatic six-membered ring containing one nitrogen atom, is a cornerstone of many therapeutic agents due to its unique electronic properties, water solubility, and ability to form stable salts. nih.gov Its derivatives have found applications in treating a wide array of conditions, including cancer, inflammation, and infectious diseases. researchgate.net

Conversely, piperidine, the saturated counterpart of pyridine, is a six-membered ring with one nitrogen atom and five sp3-hybridized carbon atoms. nih.gov This structural motif is a key component in a vast number of pharmaceuticals and alkaloids. researchgate.netwikipedia.org The inclusion of a piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

The compound 3-(Piperidin-3-ylmethyl)pyridine uniquely combines these two important heterocyclic systems. This hybrid structure allows for the exploration of synergistic effects and the development of molecules with novel biological activities. Research in this area often focuses on developing new synthetic methodologies to create such hybrid compounds efficiently. benthamdirect.com

Overview of Structural Motifs in Advanced Organic Synthesis

In the realm of advanced organic synthesis, specific structural motifs are often sought after for their ability to impart desirable properties to a molecule. The 3-(Piperidin-3-ylmethyl)pyridine framework serves as a versatile scaffold for the construction of complex molecular architectures. The pyridine (B92270) moiety can act as a key interaction point with biological targets, while the piperidine (B6355638) ring can be modified to fine-tune the molecule's three-dimensional shape and physicochemical properties. researchgate.net

The synthesis of substituted piperidines is a significant focus in organic chemistry, with hydrogenation of the corresponding pyridine derivatives being a common approach. nih.gov The development of stereoselective methods to produce specific isomers of piperidine-containing compounds is a crucial area of research, as different isomers can exhibit vastly different biological activities.

The combination of the basic piperidine nitrogen and the aromatic pyridine ring in this compound offers multiple points for chemical modification. This allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The structural rigidity of the pyridine ring, coupled with the conformational flexibility of the piperidine ring, provides a unique platform for designing molecules that can precisely fit into the binding sites of biological targets.

Fundamental Research Questions and Objectives

Strategies for Constructing the Pyridine (B92270) Ring Moiety

The formation of the pyridine ring is a fundamental step in the synthesis of this compound. Various methods, ranging from classical condensation reactions to modern catalytic approaches, have been developed to construct this aromatic heterocycle.

Reductive Amination Approaches

Reductive amination serves as a versatile method for forming carbon-nitrogen bonds and has been applied to the synthesis of pyridine derivatives. This approach typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. While direct reductive amination to form the pyridine ring of the target compound is less common, the principles are applied in the synthesis of precursors and analogs. For instance, the reductive amination of substituted piperidines with various aldehydes using borane-pyridine complex (BAP) as a reducing agent has been shown to be an effective method for producing N-substituted piperidines. tandfonline.com This method offers an alternative to sodium cyanoborohydride, avoiding the formation of nitrile impurities. tandfonline.com The reaction is compatible with a range of functional groups and solvents. tandfonline.com Furthermore, iridium-catalyzed reductive amination has been developed for the synthesis of primary, secondary, and tertiary amines from aldehydes and nitrogen sources, demonstrating the broad applicability of this reaction type. researchgate.net

Cyclization Reactions in Pyridine Synthesis

Cyclization reactions are a cornerstone of pyridine synthesis, involving the formation of the six-membered ring from acyclic precursors. Several named reactions and modern catalytic methods fall under this category.

Classical Methods: The Chichibabin synthesis, a condensation reaction of aldehydes with ammonia (B1221849), and the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne, are classical examples of pyridine ring formation. numberanalytics.com

Transition Metal-Catalyzed Cyclizations: Modern synthetic chemistry often employs transition metals like palladium or copper to catalyze the cyclization of nitriles and alkynes, offering improved yields and selectivity. numberanalytics.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed as a green method for synthesizing substituted pyridines. rsc.org

[4+2] Cycloaddition/Retro-Diels-Alder Reactions: A favored method for constructing pyridine rings involves an inverse-demand Diels-Alder reaction of heterocyclic azadienes, followed by either extrusion of a part of the resulting bicycle in a retro-[4+2] reaction or scission of the bridge. baranlab.org 1,4-Oxazin-2-ones, prepared from β-amino alcohols and acetylene (B1199291) dicarboxylate, can undergo a tandem cycloaddition/cycloreversion reaction with alkynes to yield substituted pyridines. acs.org

Base-Catalyzed Cyclizations: An efficient synthesis of benzofuro[3,2-b]pyridines has been developed through a K2CO3-catalyzed 1,4-addition/intramolecular cyclization/aromatization sequence of aurone-derived 1-azadienes with trisubstituted allenoates. acs.org

Pyridine Ring Formation from Precursors

The pyridine ring can also be formed from various precursor molecules through rearrangement or ring-closing reactions.

Precursor TypeReaction DescriptionReference
1,5-Dicarbonyl CompoundsA reactive 1,5-dione moiety can react with ammonia in a non-enzymatic pathway to form the pyridine ring. nih.gov nih.gov
QuinolinateThe biosynthesis of the pyridine ring of NAD involves the cyclization of 2-amino-3-carboxymuconic semialdehyde (ACMS) to quinolinate, which is a precursor to the pyridine ring. nih.gov nih.gov
Alkoxyallenes, Nitriles, and Carboxylic AcidsA three-component reaction can be used to synthesize highly functionalized pyridin-4-ol derivatives. chim.it chim.it
α-Pyridinium Methyl Ketone Salts and α,β-Unsaturated CarbonylsThe Kröhnke pyridine synthesis involves the reaction of these precursors to form substituted pyridines. wikipedia.org wikipedia.org

Strategies for Constructing the Piperidine Ring Moiety

The synthesis of the saturated piperidine ring is the second critical aspect of assembling this compound. This is often achieved through intramolecular cyclization or the reduction of a pre-existing pyridine ring.

Intramolecular Cyclization Techniques

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and a reactive site for ring closure.

N-Acyliminium and Iminium Ion Cyclization: A notable method involves the intramolecular cyclization of acyl iminium and iminium ions substituted with an allylsilyl side chain, which acts as an internal π-nucleophile. benthamdirect.com This has been applied to the synthesis of piperidine alkaloids. benthamdirect.com

Radical-Mediated Cyclization: Radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst is an effective method for producing various piperidines. mdpi.com

Reductive Cyclization: The diastereoselective synthesis of highly substituted N-hydroxypiperidines can be achieved through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.com

Pictet-Spengler and Aza Prins/Ritter Reactions: N-sulfonyl iminium ions can be triggered to undergo Pictet-Spengler or Aza Prins/Ritter cyclizations to form piperidine scaffolds, with metal triflates acting as Lewis acids to activate the sulfonamide nitrogen. usm.edu

Hydrogenation and Reduction Methods for Piperidine Formation

The most direct route to a piperidine ring is often the reduction of a corresponding pyridine derivative. This transformation is a cornerstone of many synthetic strategies for piperidine-containing compounds.

Catalytic Hydrogenation: The catalytic hydrogenation of pyridine is a common and convenient method for preparing piperidine. dtic.mil A variety of catalysts are employed, including nickel, rhodium, ruthenium, and palladium, often under pressure and elevated temperatures. mdpi.comdtic.milresearchgate.net For instance, heterogeneous 10% Rh/C can catalyze the complete hydrogenation of aromatic rings, including pyridine, in water at 80 °C under 5 atm of H2 pressure. organic-chemistry.org

Transfer Hydrogenation: As an alternative to using hydrogen gas, transfer hydrogenation protocols have been developed. These methods use hydrogen donors like borane-ammonia (H3N-BH3) in the presence of a catalyst, such as RuCl3·xH2O, to reduce pyridines to piperidines. organic-chemistry.org A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using formic acid has also been described to access N-aryl piperidines through a reductive transamination process. acs.org

Electrocatalytic Hydrogenation: A more recent development is the electrocatalytic hydrogenation of pyridines. researchgate.netnih.gov This method uses an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode to achieve hydrogenation at ambient temperature and pressure without the need for acidic additives. researchgate.netnih.gov

Non-Metal Catalyzed Reduction: Boron ions, in the presence of hydrosilanes, can diastereoselectively reduce substituted pyridines to piperidines. mdpi.com

The following table summarizes various hydrogenation methods for piperidine formation:

MethodCatalyst/ReagentConditionsKey FeaturesReference
Catalytic HydrogenationNickel170-200 °CConvenient for piperidine synthesis dtic.mil
Catalytic Hydrogenation10% Rh/C80 °C, 5 atm H2, waterMild conditions, applicable to various heterocycles organic-chemistry.org
Transfer HydrogenationRuCl3·xH2O, H3N-BH3-Uses borane-ammonia as hydrogen source organic-chemistry.org
Transfer HydrogenationRhodium catalyst, HCOOH-Access to N-aryl piperidines acs.org
Electrocatalytic HydrogenationRh/C cathode, AEM electrolyzerAmbient temperature and pressureAvoids acidic additives and harsh conditions researchgate.netnih.gov
Non-Metal Catalyzed ReductionBorenium ions, hydrosilanesMild to elevated temperature/pressureDiastereoselective reduction mdpi.com
Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidines from their corresponding pyridine precursors. mdpi.com This process typically involves the use of transition metal catalysts and hydrogen gas, often under pressure, to reduce the aromatic pyridine ring to a saturated piperidine ring. mdpi.comasianpubs.org

Several catalysts, including platinum, palladium, rhodium, and ruthenium, have been investigated for this transformation. asianpubs.org The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the hydrogenation. For instance, platinum oxide (PtO2), also known as Adams' catalyst, has been employed for the hydrogenation of substituted pyridines in acetic acid under hydrogen pressures of 50 to 70 bar. asianpubs.org This method has been used to produce various piperidine derivatives. asianpubs.org

An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines has also been described, enabling the stereoselective formation of piperidines. dicp.ac.cn This approach utilizes a chiral oxazolidinone auxiliary attached to the pyridine ring to direct the hydrogenation, leading to high enantiomeric excess in the final piperidine product. dicp.ac.cn For example, the hydrogenation of a 2-oxazolidinone-substituted pyridine using a palladium hydroxide (B78521) on carbon (Pd(OH)2/C) catalyst can yield the corresponding (S)-3-methyl piperidine with 98% enantiomeric excess. dicp.ac.cn

The hydrogenation of bromopyridine derivatives using palladium or rhodium catalysts has also been explored. The use of additives like hydrochloric acid or triethylamine (B128534) can influence the reaction outcome, such as retaining or removing a hydroxyl group. nih.gov

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

CatalystSubstrateProductConditionsYield/eeReference
PtO2Substituted PyridinesSubstituted PiperidinesH2 (50-70 bar), Acetic Acid, RT- asianpubs.org
Pd(OH)2/C2-Oxazolidinone-substituted Pyridine(S)-3-Methyl PiperidineH2 (100 bar), Acetic Acid, 40°C98% ee dicp.ac.cn
Rhodium(I) complexFluoropyridinesall-cis-(Multi)fluorinated PiperidinesPinacol borane- mdpi.com
Reductions of Piperidinone Derivatives

An alternative route to piperidines involves the reduction of piperidinone precursors. google.com This strategy is particularly useful for accessing substituted piperidines that may be difficult to obtain through direct hydrogenation of pyridines. The synthesis of 1-BOC-3-piperidone, a key intermediate, can be achieved from 3-hydroxypyridine (B118123) through a three-step sequence involving reduction, protection of the piperidine nitrogen with a BOC group, and subsequent Oppenauer oxidation. google.com

The reduction of the piperidinone carbonyl group can be accomplished using various reducing agents. For instance, N-Boc-3-piperidone can be asymmetrically reduced to (S)-N-Boc-3-hydroxypiperidine using biocatalytic methods, which offer high enantioselectivity. researchgate.net Chemical reductions are also employed; for example, the reduction of N-galactosyl-2-piperidones can lead to the formation of 3-substituted piperidin-2-ones with high diastereoselectivity. znaturforsch.com

Furthermore, the double reduction of pyridine derivatives offers an efficient pathway to asymmetrically synthesized aminofluoropiperidines. mdpi.com This process involves an initial reduction with sodium borohydride (B1222165) followed by a key asymmetric hydrogenation step using a catalytic ruthenium(II) complex. mdpi.com

Multicomponent Reactions (MCRs) for Piperidine Synthesis

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like piperidines in a single step from three or more starting materials. rug.nl MCRs are highly valued for their atom economy and ability to rapidly generate molecular diversity. rug.nl

One notable example is the synthesis of fully substituted pyridines and dihydropyridines through a base-catalyzed MCR utilizing primary aliphatic amines. rsc.org This approach allows for the chemoselective formation of either the pyridine or dihydropyridine (B1217469) ring. rsc.org Another MCR involves a one-pot, three-component cascade reaction to produce spirooxindole pyrrolidine (B122466) derivatives, where a piperidin-4-one derivative is a key starting material. tandfonline.com

The Hantzsch reaction, a classic MCR, has been adapted for the synthesis of 1,4-dihydropyridine (B1200194) derivatives containing a pyrazole (B372694) moiety, which can serve as precursors to piperidines. mdpi.com MCRs have also been employed to synthesize piperidines with terminal alkynes, which are valuable for further functionalization through cross-coupling reactions. nih.gov

Coupling and Linkage Strategies for Pyridine-Piperidine Adducts

Connecting the pre-formed pyridine and piperidine rings is a crucial aspect of synthesizing molecules like this compound. Various chemical strategies are employed to form the linker between these two heterocyclic systems.

Nucleophilic Substitution Reactions in Linker Formation

Nucleophilic substitution is a fundamental reaction for forming C-N or C-C bonds to link the pyridine and piperidine moieties. Pyridine and its derivatives are susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. quora.comstackexchange.com This reactivity is enhanced in N-alkyl pyridinium salts. chemistry-online.com

In the synthesis of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, a key step involves a substitution reaction where the sodium salt of BOC-protected 4-(hydroxymethyl)piperidine displaces a chlorine atom on a pyrazine (B50134) ring, which is structurally related to pyridine. nih.gov Similarly, a Mitsunobu reaction between a bromochloropyridin-3-ol and BOC-protected 4-(hydroxymethyl)piperidine establishes the ether linkage. nih.gov

The reactivity of halopyridines towards nucleophilic substitution varies with the position of the halogen. For example, the reactivity of chloropyridines with methoxide (B1231860) ion follows the order 4-chloro > 2-chloro > 3-chloro. uoanbar.edu.iq The mechanism of these reactions can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between the pyridine and piperidine fragments. researchgate.netnih.gov These reactions offer a versatile way to introduce a wide range of substituents.

A one-pot sequential Suzuki-Miyaura coupling and hydrogenation process has been developed for the synthesis of functionalized piperidines under mild conditions. nih.gov This allows for the introduction of an aryl or other group onto the pyridine ring before its subsequent reduction to piperidine.

A rhodium-catalyzed asymmetric reductive Heck reaction represents a more recent cross-coupling approach. snnu.edu.cnacs.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step then yields the enantioenriched 3-substituted piperidine. snnu.edu.cnacs.orgnih.gov This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed carbometalation, and a final reduction, provides access to a diverse library of chiral piperidines. snnu.edu.cnacs.orgnih.gov

Alkylation Reactions

Alkylation reactions provide a direct method for forming a carbon-carbon bond between the pyridine and a side chain that can be part of, or a precursor to, the piperidine ring. Regioselectivity can be a challenge in the alkylation of pyridines. chemistryviews.org

To achieve selective C-4 alkylation, a common strategy involves using a blocking group on the pyridine nitrogen. chemistryviews.org A practical method utilizes a fumarate (B1241708) blocking group derived from inexpensive maleic acid, which directs alkylation to the C-4 position under acid-free Minisci conditions. chemistryviews.org

Alkylation can also be performed on pre-formed piperidine rings. For instance, the reaction of N-galactosyl-5,6-dehydropiperidin-2-ones with electrophiles can introduce substituents at the 3-position. znaturforsch.com Additionally, the organolithiation of cyclic imines derived from piperidine allows for regioselective 2-alkylation. acs.org

Stereoselective and Enantioselective Synthesis

The development of synthetic routes to enantiomerically enriched 3-substituted piperidines has been a subject of extensive research. nih.govacs.org Traditional methods often involve lengthy synthetic sequences or resolution of racemic mixtures, which can be inefficient. nih.gov Modern approaches, however, increasingly rely on catalytic asymmetric methods to achieve high levels of stereocontrol.

Asymmetric Synthesis Approaches for Chiral Centers

A key challenge in synthesizing chiral 3-substituted piperidines is the creation of the stereocenter at the C3 position with a defined absolute configuration. Several powerful strategies have emerged to address this.

One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction . This method utilizes a chiral rhodium catalyst to couple aryl, heteroaryl, or vinyl boronic acids with a protected dihydropyridine derivative, phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnnih.govorganic-chemistry.org This reaction proceeds with high yield and excellent enantioselectivity, establishing the chiral center at the 3-position of the resulting tetrahydropyridine (B1245486). Subsequent reduction of the tetrahydropyridine affords the desired enantiomerically enriched 3-substituted piperidine. snnu.edu.cnacs.org A variety of chiral ligands, such as (S)-Segphos, can be employed to induce asymmetry. organic-chemistry.org

Another powerful technique involves the chemo-enzymatic dearomatization of pyridiniums . This strategy uses a combination of an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines with high precision. researchgate.net

Chiral auxiliaries also play a crucial role in asymmetric synthesis. For instance, N-galactosylated pyridin-2-one derivatives can be used to direct the stereoselective introduction of substituents at the 3-position. znaturforsch.comresearchgate.net The bulky chiral auxiliary guides the approach of electrophiles to the enolate of the piperidin-2-one, leading to high diastereoselectivity. znaturforsch.com

The following table summarizes the key features of these asymmetric synthesis approaches:

Asymmetric Approach Key Reagents/Catalysts Intermediate Key Advantages
Rh-catalyzed Asymmetric Reductive HeckRh-catalyst (e.g., [Rh(cod)OH]₂), Chiral ligand (e.g., (S)-Segphos), Boronic acid, Phenyl pyridine-1(2H)-carboxylate3-substituted tetrahydropyridineHigh yield, excellent enantioselectivity, broad functional group tolerance. snnu.edu.cnnih.govorganic-chemistry.org
Chemo-enzymatic DearomatizationAmine oxidase, Ene-imine reductaseN-substituted tetrahydropyridinePrecise stereochemical control. researchgate.net
Chiral Auxiliary (N-galactosylation)N-galactosyl-pyridin-2-one, ElectrophileN-galactosyl-2-piperidone enolateHigh diastereoselectivity in substituent introduction. znaturforsch.com

Control of Stereochemistry in Ring Formation

Controlling the stereochemistry during the formation of the piperidine ring itself is another critical aspect of the synthesis of complex piperidine derivatives. Several methods have been developed to achieve this, often involving intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product.

One such strategy is intramolecular radical C–H amination/cyclization . In this approach, an enantioselective cyanidation of a fluorosubstituted amine, catalyzed by a chiral copper(II) complex, generates a chiral aminonitrile. This intermediate then undergoes cyclization in the presence of a reducing agent like DIBAL-H to form the chiral piperidine ring. mdpi.com

Palladium-catalyzed azide (B81097) reductive cyclization offers another route. An aldehyde containing an azide group can undergo a one-pot reductive cyclization catalyzed by palladium to form a piperidine ring with defined stereochemistry. mdpi.com

Furthermore, diastereoselective reductive cyclization of amino acetals has been employed. This method begins with a diastereoselective Mannich reaction to create an amino acetal (B89532) with controlled stereocenters. Subsequent reductive cyclization preserves this stereochemistry in the final piperidine ring. mdpi.com

The table below outlines these methods for controlling stereochemistry during ring formation:

Method Key Steps Stereochemical Control
Intramolecular radical C–H amination/cyclizationEnantioselective cyanidation followed by reductive cyclization. mdpi.comThe stereochemistry of the initial aminonitrile dictates the final piperidine stereochemistry. mdpi.com
Palladium-catalyzed azide reductive cyclizationOne-pot reductive cyclization of an azido-aldehyde. mdpi.comThe stereochemistry of the starting material is transferred to the cyclized product. mdpi.com
Diastereoselective reductive cyclization of amino acetalsDiastereoselective Mannich reaction followed by reductive cyclization. mdpi.comThe stereochemistry established in the Mannich reaction is retained. mdpi.com

Diastereoselective Reactions

For the synthesis of piperidines with multiple stereocenters, diastereoselective reactions are paramount. These reactions allow for the selective formation of one diastereomer over others.

A powerful example is the diastereoselective alkylation of N-galactosyl-5,6-dehydro-piperidin-2-ones . The enolate of these chiral piperidinones reacts with electrophiles to introduce a substituent at the 3-position with high diastereoselectivity. For instance, alkylation with n-butyl iodide can proceed with high diastereomeric ratios. znaturforsch.com

Diastereoselective dihydroxylation of unsaturated piperidine derivatives is another important tool. The choice of dihydroxylation conditions, such as Upjohn (OsO₄/NMO) or Donohoe's (OsO₄/TMEDA) conditions, can lead to complementary diastereoselectivity, allowing access to different diastereomers of polyhydroxylated piperidines. beilstein-journals.org

A highly effective multicomponent reaction has been developed for the stereoselective synthesis of highly substituted piperidin-2-ones with three stereogenic centers. This reaction involves a Michael–Mannich–cyclization cascade of dicyano olefins, aldehydes, pyridinium ylides, and ammonium (B1175870) acetate, yielding a single diastereomer. hse.ru

The following table provides a summary of these diastereoselective reactions:

Reaction Substrate Reagents Key Outcome
Diastereoselective AlkylationN-galactosyl-5,6-dehydro-piperidin-2-oneBase (e.g., LiHMDS), Electrophile (e.g., n-butyl iodide)High diastereoselectivity in the formation of 3-substituted piperidin-2-ones. znaturforsch.com
Diastereoselective DihydroxylationUnsaturated piperidine derivativeOsO₄/NMO (Upjohn) or OsO₄/TMEDA (Donohoe)Complementary diastereoselectivity, providing access to different polyhydroxylated piperidine diastereomers. beilstein-journals.org
Multicomponent ReactionDicyano olefin, Aldehyde, Pyridinium ylideAmmonium acetateStereoselective formation of piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.ru

Spectroscopic Analysis Techniques

Modern spectroscopy provides an in-depth view of the molecular structure of this compound, confirming its atomic arrangement and stereochemical nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the connectivity and chemical environments within the this compound molecule. The ¹H NMR spectrum displays signals corresponding to each unique proton, with their chemical shifts, multiplicities, and integration values providing a wealth of structural information. For instance, the aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the piperidine ring and the methylene (B1212753) bridge are found in the more shielded, upfield region. rsc.orgchemicalbook.comsigmaaldrich.com The coupling patterns observed between adjacent protons help to piece together the connectivity of the carbon skeleton.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of distinct signals confirms the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are typically observed between δ 120-150 ppm, whereas the carbons of the piperidine ring and the methylene linker resonate at higher field strengths. acs.orgresearchgate.netnih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, solidifying the structural assignment. nih.govresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5120 - 150
Piperidine Ring Protons1.0 - 3.020 - 60
Methylene Bridge Protons~2.5~40

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign the stereochemistry and resolve complex spectral overlaps, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. longdom.orgyoutube.comemerypharma.com

COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. longdom.orgemerypharma.comnih.gov This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule and confirming the connectivity established by 1D NMR. longdom.orgemerypharma.com

The protonation state of this compound, which contains two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring), can be investigated using NMR spectroscopy in pH-controlled environments. By monitoring the changes in the chemical shifts of the protons as a function of pH, the pKa values of the two nitrogen atoms can be determined. mnstate.eduacs.org

Typically, as the pH of the solution is lowered, the nitrogen atoms become protonated, leading to a downfield shift in the signals of the adjacent protons due to the increased positive charge. mnstate.edunih.gov The piperidine nitrogen is generally more basic than the pyridine nitrogen and is therefore protonated first at a higher pH. nih.gov This is observed as a significant downfield shift of the protons on the piperidine ring. As the pH is further decreased, the pyridine nitrogen becomes protonated, causing a downfield shift in the aromatic proton signals. nih.gov By plotting the chemical shifts versus pH, titration curves can be generated, from which the pKa values for each nitrogen can be extracted. mnstate.edu This information is critical for understanding the behavior of the molecule in biological systems and for designing analogues with specific acid-base properties.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.comchemrxiv.org This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. acs.orgtandfonline.commdpi.com The experimentally measured mass is compared to the calculated mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the correct molecular formula of this compound, which is C₁₁H₁₆N₂. acs.orgtandfonline.commdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation corresponding to transitions in a molecule's dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. bohrium.com For this compound, the spectra are a composite of the characteristic vibrations of the pyridine ring, the piperidine ring, and the methylene bridge.

While a specific, experimentally recorded spectrum for this compound is not detailed in the available literature, the expected vibrational modes can be assigned based on extensive studies of its constituent functional groups. The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, along with a series of C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. iucr.org The piperidine ring, a saturated heterocycle, shows characteristic N-H stretching for a secondary amine (typically a broad band around 3300-3500 cm⁻¹) and aliphatic C-H stretching vibrations between 2800 and 3000 cm⁻¹. C-N stretching vibrations are generally found in the 1000-1200 cm⁻¹ range. oup.com

The interaction between the two rings via the methylene linker can lead to shifts in these frequencies and the appearance of mixed vibrational modes. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be correlated with experimental data for precise assignments. bohrium.comnih.gov

Table 1: Expected Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
N-H StretchPiperidine3300 - 3500IR
Aromatic C-H StretchPyridine3000 - 3100IR, Raman
Aliphatic C-H StretchPiperidine, Methylene2800 - 3000IR, Raman
C=C, C=N Ring StretchPyridine1400 - 1600IR, Raman
CH₂ ScissoringPiperidine, Methylene~1450IR
C-N StretchPiperidine1000 - 1200IR
Ring Bending/DeformationPyridine, PiperidineBelow 1000IR, Raman

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying and quantifying compounds containing chromophores—molecular moieties that absorb light. The primary chromophore in this compound is the pyridine ring.

The pyridine ring exhibits two main types of electronic transitions: π→π* and n→π* transitions. jst.go.jp The π→π* transitions are typically of high intensity and occur at lower wavelengths (higher energy), while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and occur at higher wavelengths (lower energy). For pyridine itself in a non-polar solvent, a strong π→π* band appears around 251 nm, and a weak n→π* band is observed around 270 nm.

The substitution on the pyridine ring at the 3-position by the piperidin-3-ylmethyl group is expected to cause a slight shift in the absorption maxima (λmax), known as a batochromic (red) or hypsochromic (blue) shift, depending on the electronic effects of the substituent. While specific experimental UV-Vis data for this compound is not available in the cited literature, analysis of similar 3-substituted pyridines suggests that the absorption maxima would not deviate significantly from those of the parent pyridine. bohrium.com The technique is also fundamental in quantitative analysis, where absorbance is related to concentration via the Beer-Lambert law. semanticscholar.org

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Range (nm)Relative Intensity
π → πPyridine Ring~250 - 265High
n → πPyridine Ring (N atom)~270 - 285Low

X-ray Crystallography for Solid-State Structure

Determination of Molecular Conformation in the Crystal

The conformation of this compound is defined by the geometry of its two rings and the torsion angles of the linking methylene bridge. In analogous structures, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. iucr.orgnih.gov For example, in the crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the piperazine (B1678402) ring, which is structurally similar to piperidine, exists in a chair conformation. iucr.org The pyridine ring is planar, as expected for an aromatic system. The relative orientation of these two rings is crucial and is described by the torsion angles around the C-C and C-N bonds of the linker. These angles determine whether the molecule adopts a folded or extended conformation in the crystal.

Table 3: Representative Conformational Data from an Analogous Crystal Structure (8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one HCl)

Structural FeatureDescriptionReference
Piperazine Ring ConformationChair iucr.org
Pyridine-to-Phenyl Dihedral Angle40.17 (7)° iucr.org
Pyridine-to-Quinoline Dihedral Angle36.86 (8)° iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, the presence of a hydrogen bond donor (the piperidine N-H) and multiple hydrogen bond acceptors (the pyridine and piperidine nitrogen atoms) makes hydrogen bonding a dominant interaction. In the crystal structures of related compounds, N-H···O, N-H···Cl, and various C-H···O, C-H···N, and C-H···Cl hydrogen bonds are observed, often linking molecules into chains, sheets, or more complex three-dimensional networks. iucr.orgresearchgate.net

Additionally, the aromatic pyridine ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These can be face-to-face or offset (displaced face-to-face) arrangements and are crucial for stabilizing the crystal packing. researchgate.netresearchgate.net C-H···π interactions, where a C-H bond points towards the face of a pyridine ring, are also commonly observed. researchgate.net

Table 4: Examples of Intermolecular Interactions in a Related Pyridine Derivative Crystal

Interaction TypeDescriptionTypical Distance (D···A)Reference
N-H···O Hydrogen BondLinks cations into inversion dimers~2.9 Å iucr.orgresearchgate.net
N-H···Cl Hydrogen BondLinks anions to cations- iucr.org
C-H···O Hydrogen BondContributes to layer formation~3.2 - 3.5 Å researchgate.net
π-π StackingNot explicitly detailed in the analog- researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily hydrogen bonds. mdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For molecules containing hydrogen, C-H, N, and O atoms, the fingerprint plot is typically dominated by H···H, C···H/H···C, and O···H/H···O contacts. mdpi.comnih.gov In the analysis of a related piperidine derivative, H···H contacts accounted for 68% of the surface, C···H/H···C for 19%, and O···H/H···O for 12%. nih.gov For this compound, a similar distribution would be expected, with significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding in the crystal packing.

Table 5: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Piperidine Compound

Contact TypeContribution (%)Reference
H···H51.5 iucr.org
C···H / H···C20.2 iucr.org
Cl···H / H···Cl10.1 iucr.org
O···H / H···O7.4 iucr.org
N···H / H···N6.5 iucr.org

Purity Assessment and Chromatographic Methods

Ensuring the purity of a chemical compound is critical for its use in research and development. Chromatographic techniques are the primary methods for assessing the purity of compounds like this compound by separating the main component from any impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of moderately polar compounds. researchgate.net A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector set to a wavelength where the pyridine chromophore absorbs, such as 254 nm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. cmbr-journal.comnih.gov The sample is vaporized and passed through a capillary column (e.g., HP-5MS), where separation occurs based on boiling point and interaction with the stationary phase. cmbr-journal.com The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification of the main compound and any impurities by comparing their fragmentation patterns to spectral libraries. nih.gov

Table 6: Representative Chromatographic Methods for Purity Assessment

MethodParameterTypical ConditionsReference
RP-HPLCColumnGemini C18 (5 µm, 250 x 4.6 mm) nih.gov
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile nih.gov
ElutionGradient (e.g., 5% to 95% B over 8 min) nih.gov
DetectorUV-VIS at 254 nm nih.gov
GC-MSColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) cmbr-journal.com
Carrier GasHelium (1.0 mL/min) cmbr-journal.com
Temperature ProgramInitial 60°C, ramp to 280°C cmbr-journal.com
DetectorMass Spectrometer (e.g., Quadrupole) nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which possesses both a pyridine ring and a piperidine ring, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The inclusion of a buffer is essential to control the pH and ensure the consistent ionization state of the basic nitrogen atoms in the piperidine and pyridine rings, which in turn leads to reproducible retention times and symmetrical peak shapes. A common modifier in the mobile phase for amine-containing compounds is a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, which can improve peak shape by minimizing tailing caused by the interaction of the basic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyridine ring of this compound contains a chromophore that absorbs UV light. The detection wavelength is typically set at or near the absorption maximum of the pyridine moiety, often around 254 nm or 260 nm, to ensure high sensitivity.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred over isocratic elution (constant mobile phase composition). A gradient allows for the effective elution of a wider range of compounds with varying polarities, which is particularly useful when analyzing for potential impurities alongside the main compound.

The table below outlines a typical set of HPLC conditions that would be suitable for the analysis of this compound, based on methods developed for analogous compounds. semanticscholar.orgjuniperpublishers.com

ParameterCondition
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% Mobile Phase B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Furthermore, for chiral compounds like this compound, which has a stereocenter at the 3-position of the piperidine ring, chiral HPLC is necessary to separate the enantiomers. This is critical as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC methods often utilize specialized chiral stationary phases (CSPs) that can differentiate between the enantiomers. For the separation of related chiral amines, pre-column derivatization with a chiral reagent can also be employed to form diastereomers that are then separable on a standard reversed-phase column. nih.gov

The following table summarizes the system suitability parameters that are typically assessed during the validation of an HPLC method to ensure its performance.

ParameterTypical Acceptance Criteria
Tailing Factor (Asymmetry Factor)0.8 - 1.5
Theoretical Plates> 2000
Relative Standard Deviation (RSD) of Retention Time< 1.0%
Relative Standard Deviation (RSD) of Peak Area< 2.0%

Conformational Analysis and Molecular Dynamics

Chair Conformations of the Piperidine (B6355638) Ring

Consistent with the behavior of saturated six-membered heterocycles, the piperidine ring of 3-(Piperidin-3-ylmethyl)pyridine is expected to predominantly adopt a chair conformation. This conformation minimizes both angle strain and torsional strain, providing a significantly lower energy state compared to other possible arrangements like boat or twist-boat conformations. Like cyclohexane, the piperidine chair has two distinct positions for substituents: axial and equatorial. Furthermore, the piperidine ring can undergo a rapid ring-flip, interconverting the two chair forms and causing axial and equatorial positions to switch.

The key substituent at the C3 position, the pyridin-3-ylmethyl group, has a strong conformational preference. Due to its significant steric bulk, this group is expected to overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C1 and C5 positions.

Two primary chair conformers exist, differing in the orientation of the N-H bond:

Equatorial N-H: The hydrogen atom on the nitrogen is in the equatorial position. This is generally the more stable conformer in the gas phase and nonpolar solvents.

Axial N-H: The hydrogen atom on the nitrogen is in the axial position. This conformer can be stabilized in polar, protic solvents capable of hydrogen bonding.

The equilibrium between these two conformers is also influenced by the rapid nitrogen inversion process. However, for the large 3-(pyridin-3-ylmethyl) substituent, the chair conformation with this group in the equatorial position is the most stable and populated state. While direct experimental values for this compound are unavailable, studies on closely related N-benzylpiperidines confirm that bulky substituents at the nitrogen or on the ring carbon atoms preferentially occupy the equatorial position to maximize stability. nih.gov

The precise geometry of the chair conformation can be quantitatively described by Cremer and Pople puckering parameters (Q, θ, and φ). These parameters define the total puckering amplitude (Q) and the type of puckering (θ and φ). For a perfect chair, θ would be 0° or 180°. In substituted piperidines, slight distortions from the ideal chair geometry are common.

While specific parameters for this compound have not been reported, analysis of similarly substituted piperidine rings in crystal structures provides typical values. These data illustrate the expected degree of puckering in such systems. researchgate.netacharyainstitutes.in

Illustrative Puckering Parameters for Substituted Piperidine Rings (Note: The following data are from a related substituted piperidine and are for illustrative purposes only.)

ParameterValueDescription
Q (Å) 0.5882Total puckering amplitude, indicating the extent of deviation from a planar ring.
θ (°) 180Polar angle, indicating a chair conformation.
φ (°) 289Azimuthal angle, specifying the location on the pseudorotational path.
Data derived from a representative substituted piperidine structure. researchgate.net

Torsional Analysis and Rotational Isomers

Rotational isomers, or rotamers, arise from rotation around single bonds. For this compound, the most significant rotational freedom is around the C3-C(methylene) bond connecting the piperidine ring to the pyridine (B92270) moiety. The relative orientation of the two rings is defined by the torsion angle (dihedral angle) around this bond.

Potential Energy Surfaces and Conformer Stability

The potential energy surface (PES) provides a map of a molecule's energy as a function of its geometric coordinates. aps.org The stable conformations of this compound correspond to minima on this surface. The global minimum is predicted to be the chair conformer with the 3-(pyridin-3-ylmethyl) group in the equatorial position.

The interconversion between the two chair forms (ring flip) proceeds through higher-energy intermediates, such as the twist-boat and the boat conformations, which represent transition states and high-energy intermediates on the PES. The energy barrier for ring inversion in piperidine is significantly higher than that for nitrogen inversion. Ab initio studies on related heterocycles have detailed such interconversion pathways, identifying various transition states and minima. scispace.com A one-dimensional cut through the PES for the rotation around the C3-C(methylene) bond would show energy minima corresponding to the most stable rotamers.

Influence of Substituents on Conformation

The conformational equilibrium of the piperidine ring is highly sensitive to the nature and position of its substituents.

3-(Pyridin-3-ylmethyl) Group : As the primary substituent, its large size is the dominant factor, forcing it into an equatorial orientation to relieve steric strain.

N-Substituents : If the piperidine nitrogen were to be alkylated or acylated, the conformational preference at the nitrogen would be affected. For instance, N-methylation strongly favors an equatorial methyl group.

Pyridine Ring Substituents : Substituents on the pyridine ring would have a lesser, but still measurable, electronic and steric influence on the rotational preference around the connecting C-C bond.

Studies on analogous systems show that even subtle changes, such as replacing a phenyl ring with a pyridine ring or adding small groups, can alter binding affinities in biological systems, an effect often mediated by conformational changes. smu.edu

Solvent Effects on Conformational Equilibria

The solvent environment can significantly influence the relative stabilities of different conformers, particularly those with different dipole moments. While the equatorial preference of the large 3-(pyridin-3-ylmethyl) group is unlikely to be overturned by solvent effects, the equilibrium between the axial N-H and equatorial N-H conformers is sensitive to the medium.

In polar, hydrogen-bond-donating solvents like water, the axial N-H conformer may be stabilized through hydrogen bonding interactions. Similarly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Computational studies on related fluorinated alkanes and other molecules demonstrate that conformational energy differences can be significantly reduced or altered in polar solvents compared to the gas phase due to the stabilization of conformers with larger dipole moments. ethz.ch

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of molecular systems. niscair.res.inresearchgate.net This approach is utilized to model various aspects of 3-(Piperidin-3-ylmethyl)pyridine, from its three-dimensional structure to its reactivity and spectroscopic signatures. niscair.res.inresearchgate.net

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium structure, is a fundamental step in computational analysis. For molecules with flexible components like this compound, which contains a piperidine (B6355638) ring, this involves identifying the lowest energy conformer. The piperidine ring typically adopts a chair conformation. mdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to perform geometry optimization. researchgate.netnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. exaly.com For similar piperidine-containing compounds, different stable conformers have been identified, and their relative energies calculated to determine the most stable structure. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the normal modes of vibration, which correspond to the distinct patterns of atomic motion. nih.govresearchgate.net

Theoretical vibrational spectra are often calculated using the same DFT method and basis set as the geometry optimization. nih.gov The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.netrsc.org The analysis of these predicted spectra, including the potential energy distribution (PED), allows for the assignment of specific vibrational modes to the observed experimental bands. nih.govrsc.org

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com DFT calculations at levels like B3LYP/6-311G+(d,p) are used to compute the energies of these orbitals and visualize their spatial distribution. ias.ac.in This analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions. researchgate.netscience.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties
ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO, indicating chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netrsc.org Green areas represent regions of neutral potential. researchgate.net For a molecule like this compound, the MEP map can highlight the electronegative nitrogen atom in the pyridine (B92270) ring as a likely site for protonation or interaction with electrophiles. uni-muenchen.dersc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors. researchgate.netconicet.gov.arpageplace.de

These calculations are typically performed on the optimized geometry of the molecule using a DFT functional and a suitable basis set, such as B3LYP/6-311++G(d,p). rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, usually tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. nih.gov

Table 2: Key Computational Methods for NMR Prediction
MethodDescription
GIAO (Gauge-Independent Atomic Orbital)A common and accurate method for calculating NMR shielding tensors. researchgate.netconicet.gov.ar
DFT (Density Functional Theory)The underlying quantum mechanical method used for the calculation. nih.gov
TMS (Tetramethylsilane)The standard reference compound for reporting chemical shifts. researchgate.net

DFT calculations can also be used to predict various thermodynamic properties of this compound. These calculations are derived from the vibrational frequency analysis and provide valuable information about the molecule's stability and behavior at different temperatures.

Key thermodynamic parameters that can be calculated include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at absolute zero temperature due to its vibrational motion.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These parameters are often calculated at a standard temperature and pressure and can be used to understand the feasibility of reactions involving the compound. zsmu.edu.uaworldscientific.com

Table 3: Calculated Thermodynamic Parameters
ParameterDescription
Zero-Point Vibrational Energy (ZPVE)The vibrational energy at 0 Kelvin.
Enthalpy (H)The total heat content of the molecule.
Entropy (S)A measure of the molecular disorder.
Gibbs Free Energy (G)Indicates the spontaneity of chemical reactions.

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method in quantum chemistry, often used as a starting point for more advanced calculations. For molecules related to this compound, HF calculations, typically employing basis sets such as 6-31G(d,p), have been utilized to determine ground-state molecular structures and vibrational frequencies. researchgate.netresearchgate.net

While HF theory systematically neglects electron correlation, leading to some discrepancies with experimental results, it provides valuable qualitative insights and a robust initial model of the molecular geometry. Studies on similar piperidine derivatives have shown that while geometric parameters calculated by HF are generally reasonable, methods that include electron correlation, such as Density Functional Theory (DFT), often provide results that are in better agreement with experimental data, particularly for vibrational frequencies. researchgate.net For instance, in a comparative study of piperidine, the B3LYP method was found to be superior to the scaled HF approach for modeling molecular vibrations. researchgate.net

Table 1: Comparison of Computational Methods for Piperidine Derivatives

Method Key Feature Common Application Relative Cost
Hartree-Fock (HF) Neglects electron correlation. Initial geometry optimization, wavefunction analysis. Lower
Density Functional Theory (DFT) Includes electron correlation via functionals. Geometry optimization, vibrational frequencies, reaction energies. researchgate.net Medium
Semi-Empirical Uses parameters from experimental data to simplify calculations. libretexts.org Large systems, initial conformational searches. Very Low

| Molecular Mechanics (MM) | Uses classical force fields. | Conformational analysis of very large systems. bas.bg | Lowest |

This table provides a general comparison of methods often applied in the study of heterocyclic compounds.

Ab Initio and Semi-Empirical Methods

The study of molecules like this compound benefits from a range of computational methods, each with a different balance of accuracy and computational cost. libretexts.org

Ab Initio methods, which literally mean "from the beginning," compute properties based on fundamental principles of quantum mechanics without using experimental data for parametrization. libretexts.org The Hartree-Fock method is the simplest form of ab initio calculation. More sophisticated ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster) build upon the HF result to systematically include electron correlation, yielding higher accuracy at a significant computational cost. These methods are practical primarily for smaller molecules. libretexts.org

Semi-empirical methods bridge the gap between ab initio techniques and purely classical molecular mechanics. rsc.org They employ a rigorous quantum mechanical framework but simplify the calculations by replacing certain complex integrals with parameters derived from experimental or high-level ab initio data. libretexts.orgrsc.org Methods like AM1 and PM3 fall into this category. scribd.com Their reduced computational demand allows for the study of larger molecular systems or for dynamic simulations where many calculations are required. rsc.org However, their reliance on parametrization means they are most reliable for molecules similar to those in the data set used for their development and should be used with caution for novel bonding situations. libretexts.org

In practice, a common workflow involves using faster semi-empirical or molecular mechanics methods for initial exploration, such as a conformational search, followed by higher-level ab initio or DFT methods for refining the geometries and energies of the most stable structures. bas.bg

Molecular Modeling and Mechanics (MM) for Conformational Energies

Molecular modeling using molecular mechanics (MM) is a powerful technique for exploring the conformational landscape of flexible molecules like this compound. MM methods treat molecules as collections of atoms held together by springs, using a classical mechanical "force field" to calculate the potential energy of a system as a function of its atomic coordinates. bas.bg This approach avoids the computational expense of quantum mechanical calculations, making it ideal for scanning the vast number of possible conformations to identify low-energy structures.

For the this compound scaffold, key degrees of freedom include the chair/boat conformations of the piperidine ring and the rotation around the single bonds connecting the two ring systems. Computational studies on closely related motifs, such as piperidine-3-ylmethanamine, have involved generating thousands of conformers and optimizing them to find the lowest energy states. mdpi.com The energy difference between a ligand's low-energy conformation in solution and its distorted shape when bound to a protein pocket, known as the deformation energy, can also be calculated using these methods. mdpi.com

The results from MM conformational searches provide crucial input for more accurate quantum mechanical calculations, which can then be used to refine the energies and electronic properties of the most stable conformers.

Table 2: Representative Conformational Energy Data for a Substituted Piperidine

Conformer ID Relative Energy (kcal/mol) Dihedral Angle 1 (°) Dihedral Angle 2 (°) Description
Conf_1 0.00 -65 -91 Most stable conformer found via calculation. researchgate.net
Conf_2 1.25 175 -90 Higher energy conformer.

| Conf_3 | 2.10 | -66 | 178 | Higher energy conformer. |

Data is representative, based on findings for a similar piperidine-containing structure, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, to illustrate the concept of conformational energy differences. researchgate.net

Reaction Mechanism Studies Using Computational Approaches

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For pyridine derivatives, theoretical studies can map out reaction pathways, identify intermediates and transition states, and calculate the associated energy changes, providing a level of detail that complements experimental kinetic studies. researchgate.netresearchgate.net

The pyridine ring, being electron-deficient, is susceptible to Nucleophilic Aromatic Substitution (SNAr), a critical reaction for functionalizing the ring with nucleophiles like piperidine. pearson.commasterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination pathway. pearson.com

Nucleophilic Addition: The nucleophile (e.g., piperidine) attacks an electron-deficient carbon atom of the pyridine ring. This step forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. pearson.com The negative charge is stabilized by the electron-withdrawing nature of the ring nitrogen and any other electron-withdrawing substituents. masterorganicchemistry.com

Elimination: The aromaticity of the ring is restored through the departure of a leaving group from the carbon atom that was attacked. pearson.com

Computational studies, particularly using DFT, can model this entire pathway. For example, in reactions of piperidine with dinitropyridines, calculations show that the electron-withdrawing nitro groups greatly enhance the electrophilic character of the pyridine ring, facilitating the initial nucleophilic attack. researchgate.netresearchgate.net Some computational results suggest a concerted mechanism where the nucleophilic attack and leaving group displacement occur simultaneously, without the formation of a stable intermediate. researchgate.net

A key advantage of computational chemistry is the ability to calculate activation energies (the energy barrier for a reaction) and analyze the geometry of transition states. researchgate.net This information is vital for understanding reaction rates and selectivity.

In the context of the SNAr mechanism, DFT calculations can identify the transition state structure corresponding to the nucleophilic attack. Studies on the reaction of piperidine with substituted pyridines have shown that electron-withdrawing groups, such as nitro groups, not only make the reaction more thermodynamically favorable but also stabilize the transition state, thereby lowering the activation energy for the reaction. researchgate.net

Furthermore, computational analysis of reactions between piperidine and substituted N-methylpyridinium ions revealed a mechanism where the rate-determining step is the deprotonation of the substrate-piperidine addition intermediate by a second molecule of piperidine. nih.govnih.gov Computational results indicated that the subsequent loss of the leaving group could proceed through different pathways (E2 or E1cB-like) depending on the nature of the leaving group. nih.gov

Table 3: Calculated Activation Parameters for SNAr-type Reactions

Reactant System Computational Method Calculated Parameter Value
2-Ethoxy-3,5-dinitropyridine + Piperidine DFT Activation Energy Favorable (lowered by nitro groups) researchgate.net
2-Methoxy-3,5-dinitropyridine + Piperidine DFT Activation Energy Favorable (lowered by nitro groups) researchgate.netresearchgate.net
2-Cyano-N-methylpyridinium + Piperidine Experimental/Kinetic Third-order rate constant k_3 (M⁻²s⁻¹) at 25°C 0.224 nih.gov

This table combines qualitative findings from computational studies and quantitative data from experimental kinetics of closely related systems to illustrate the factors influencing reactivity.

Reactivity and Reaction Mechanisms of 3 Piperidin 3 Ylmethyl Pyridine and Its Derivatives

Reactions of the Pyridine (B92270) Ring

The pyridine ring in 3-(Piperidin-3-ylmethyl)pyridine is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic and radical reactions. The (piperidin-3-ylmethyl) substituent, being an alkyl group, exerts a weak electron-donating inductive effect on the pyridine ring.

Electrophilic Aromatic Substitution (Preferred Positions)

Due to the electronegativity of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), requiring harsh reaction conditions. quora.comquora.comquimicaorganica.org The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic attack preferentially occurs at the meta positions (C3, C5), where the electron density is comparatively higher. quora.comquimicaorganica.org

Attack at the C2 or C4 positions leads to a destabilized carbocation intermediate where one of the resonance structures places a positive charge on the electronegative nitrogen atom. study.com In contrast, attack at the C3 position results in a more stable intermediate where the positive charge is distributed across the carbon atoms of the ring. study.com

For this compound, the C3 position is already substituted. The (piperidin-3-ylmethyl) group is a weakly activating alkyl substituent. Therefore, electrophilic substitution will be directed to the other meta-position, C5, which is the preferred site for electrophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/Reaction Preferred Position of Substitution
Nitration (e.g., HNO₃/H₂SO₄) C5
Sulfonation (e.g., SO₃/H₂SO₄) C5

Nucleophilic Substitution Reactions (Preferred Positions)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions. stackexchange.comquora.comstudy.com Attack at these positions allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the C3 position does not allow for this stabilization, making substitution at this position much less favorable. stackexchange.com

In this compound, the preferred positions for nucleophilic substitution are C2 and C4. The presence of a good leaving group at one of these positions is typically required for the reaction to proceed.

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.org For this compound, this reaction would be expected to yield a mixture of 2-amino and 4-amino substituted products.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted this compound

Reaction Preferred Position of Substitution
With strong nucleophiles (e.g., NaNH₂) C2 and C4
SNAr with leaving group at C2 C2

Oxidation and Reduction Chemistry of the Pyridine Nitrogen

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. nih.govarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating by resonance and electron-withdrawing inductively, which activates the C2 and C4 positions for both electrophilic and nucleophilic attack. scripps.eduthieme-connect.de

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium is a common method. nih.govnih.gov This process converts the aromatic pyridine ring into a saturated piperidine ring. It is also possible to achieve partial reduction to yield dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives under specific conditions. nih.govnih.gov For instance, 3-substituted pyridines can be converted to the corresponding 1,4-dihydropyridines. nih.gov

Radical Reactions on the Pyridine Core

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles, including pyridine, via a radical mechanism. wikipedia.orgnih.govresearchgate.net The reaction typically involves the generation of a nucleophilic carbon-centered radical, which then attacks the protonated pyridine ring. wikipedia.orgchim.it

Under acidic conditions, the pyridine nitrogen is protonated, further increasing the ring's electron deficiency and making it more susceptible to radical attack. The reaction generally shows a high preference for substitution at the C2 and C4 positions. wikipedia.orgsemanticscholar.org For this compound, the Minisci reaction would be expected to yield a mixture of C2 and C4 alkylated products, with the C2 position often being the major product. The regioselectivity can be influenced by the steric bulk of both the incoming radical and the substituent on the pyridine ring.

Reactions of the Piperidine Ring

Nucleophilic Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring of this compound is a secondary amine and behaves as a typical nucleophile. masterorganicchemistry.comwikipedia.orgpearson.com The lone pair of electrons on the nitrogen is readily available for reaction with electrophiles. This is in contrast to the pyridine nitrogen, where the lone pair is part of the aromatic π-system and is less available for donation.

Common reactions involving the nucleophilic piperidine nitrogen include:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

The nucleophilicity of the piperidine nitrogen can be influenced by steric hindrance around the nitrogen atom and the nature of the electrophile. masterorganicchemistry.com

Table 3: Common Nucleophilic Reactions of the Piperidine Nitrogen

Reagent Product Type
Alkyl Halide (R-X) Tertiary Amine
Acyl Chloride (RCOCl) Amide
Aldehyde/Ketone + Reducing Agent Tertiary Amine

Ring-Opening and Ring-Expansion Reactions

The piperidine ring, a saturated heterocycle, is generally stable but can undergo specific reactions that lead to its cleavage or expansion into larger ring systems. These transformations are significant in synthetic chemistry for accessing diverse molecular scaffolds, such as acyclic aminoaldehydes or larger azacycles like azepanes and azocanes.

Ring-Opening Reactions

The cleavage of the piperidine ring typically requires oxidative or electrochemical methods that facilitate the breaking of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. One established method involves the photooxidation of N-arylamino piperidines. Under mild photooxidation conditions, using a photosensitizer such as Methylene (B1212753) Blue, these derivatives can be selectively converted into the corresponding acyclic aminoaldehydes or their dialkylacetals researchgate.net. More recently, an electrochemical approach for the C–N bond cleavage of piperidine-containing peptides has been developed, yielding peptides with an aldehyde side chain thieme-connect.de. This reaction proceeds under constant current electrolysis and is applicable to complex peptide structures thieme-connect.de. Another strategy involves a Lewis acid-promoted single-electron transfer from a photoredox catalyst to a piperidine-derived amide, which induces a site-selective cleavage at the C2–N bond researchgate.net.

Ring-Expansion Reactions

Ring expansion reactions transform the six-membered piperidine ring into seven-membered (azepane) or eight-membered (azocane) heterocycles. These reactions often proceed through the formation and subsequent rearrangement of reactive intermediates.

A versatile method for the synthesis of 3-functionalized piperidines involves the ring expansion of chiral pyrrolinols via an aziridinium (B1262131) salt intermediate. This process occurs under kinetic control, where a nucleophile opens the strained aziridinium ring at the most hindered position to furnish the expanded piperidine product thieme-connect.com. While this is a method to form piperidines, similar principles can be applied to expand them.

More directly, palladium-catalyzed rearrangements of allylic amines provide an efficient route for the two-carbon ring expansion of 2-alkenyl piperidines into their corresponding azocane (B75157) counterparts rsc.org. This methodology is notable for its mild conditions, tolerance of various functional groups, and the ability to proceed with high enantioretention, making it valuable for creating complex, sp³-rich molecular scaffolds rsc.org. A similar strategy has been employed to prepare diastereomerically pure azepane derivatives from piperidine precursors with excellent yield and high stereoselectivity and regioselectivity rsc.org. While these reactions demonstrate the chemical possibilities of the piperidine scaffold, specific studies detailing ring-opening or ring-expansion reactions of this compound itself are not extensively documented.

Substitution Reactions on the Piperidine Ring

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring is a powerful strategy for synthesizing substituted derivatives without constructing the ring from scratch. This approach allows for the late-stage modification of complex molecules. The regioselectivity of these reactions—targeting the C2, C3, or C4 positions—can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been effectively used for the site-selective functionalization of piperidines nih.gov. The selectivity is highly dependent on the reaction conditions:

C2-Substitution: Achieved with N-Boc or N-brosyl-piperidine using specific rhodium catalysts like Rh₂(R-TCPTAD)₄ nih.gov.

C4-Substitution: Occurs when N-α-oxoarylacetyl-piperidines are used with a different rhodium catalyst nih.gov.

C3-Substitution: 3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a regio- and stereoselective reductive ring-opening of the cyclopropane (B1198618) nih.gov.

Palladium-catalyzed reactions, guided by a directing group, are another prominent method for selective C-H functionalization. A combined experimental and computational study detailed the C4 arylation of piperidines using an aminoquinoline amide as a directing group attached at the C3 position acs.org. This approach leverages an inner-sphere cyclometalation-deprotonation mechanism to achieve high regioselectivity acs.org. Late-stage α-functionalization of N-alkyl piperidines can also be achieved by forming an endo-iminium ion via the elimination of cyclic tertiary alkylamine N-oxides, followed by the addition of various carbon-based nucleophiles acs.org.

The table below summarizes key methods for the C-H functionalization of the piperidine ring.

PositionMethodCatalyst/ReagentDirecting/Protecting GroupRef.
C2 Rh-catalyzed C-H InsertionRh₂(R-TCPTAD)₄N-Boc, N-Brosyl nih.gov
C4 Rh-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetyl nih.gov
C4 Pd-catalyzed C-H ArylationPalladium complexC3-aminoquinoline amide acs.org
α-position Iminium Ion FormationN-oxide formation followed by eliminationN-alkyl acs.org

Reactions Involving the Methyl Linker

The reactivity of the methylene (-CH₂) bridge connecting the piperidine and pyridine rings in this compound is not extensively detailed in dedicated studies. However, its chemical behavior can be inferred from fundamental principles of organic chemistry. The position of this methylene group is analogous to a benzylic position, as it is adjacent to an aromatic system (the pyridine ring).

This "benzylic-like" character suggests that the C-H bonds of the methyl linker are weaker than those of a typical alkane and would be susceptible to reactions that proceed via radical or stabilized anionic intermediates. Potential reactions at this position could include:

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN), it would be expected that halogenation could occur selectively at the methylene bridge.

Oxidation: Strong oxidizing agents could potentially oxidize the methylene group. Depending on the conditions, this could lead to a ketone or, with cleavage, a carboxylic acid.

Deprotonation: Treatment with a strong base could deprotonate the methylene group to form a stabilized carbanion. This anion could then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for the elaboration of the linker.

Despite these theoretical possibilities, specific literature examples demonstrating these transformations on this compound remain scarce.

Derivatization Reactions and Functional Group Transformations

Amide Formation

The secondary amine within the piperidine ring of this compound is nucleophilic and readily undergoes acylation to form stable amide derivatives. This transformation is one of the most common methods for derivatizing the piperidine nitrogen. The reaction can be achieved through several standard protocols, primarily involving the reaction of the amine with an activated carboxylic acid derivative. khanacademy.org

The most common methods include:

Reaction with Acyl Halides: Often referred to as the Schotten-Baumann reaction, this involves treating the piperidine with an acyl chloride or bromide in the presence of a base (e.g., triethylamine (B128534), pyridine, or aqueous NaOH) to neutralize the hydrogen halide byproduct fishersci.co.uk.

Reaction with Acid Anhydrides: Similar to acyl halides, acid anhydrides react with the piperidine amine to form the corresponding amide, with a carboxylic acid as the byproduct, which also requires a base to drive the reaction to completion khanacademy.org.

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid is facilitated by a coupling agent. Reagents developed for peptide synthesis are widely used for this purpose. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium-based reagents like 1-propylphosphonic anhydride (B1165640) fishersci.co.uknih.gov. These agents activate the carboxylic acid by converting it into a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the amine fishersci.co.uk.

The table below summarizes common reagents used for the formation of amides from the piperidine nitrogen.

Reagent TypeSpecific Example(s)Base/AdditiveKey FeaturesRef.
Acyl Halide Acetyl chloride, Benzoyl chlorideTriethylamine, PyridineFast, efficient, generates HCl byproduct fishersci.co.uk
Acid Anhydride Acetic anhydride, Succinic anhydrideTriethylamineGood yields, generates carboxylic acid byproduct khanacademy.org
Coupling Agent DCC, EDC, 1-Propylphosphonic anhydrideNone required (or DIEA)Mild conditions, high yields, broad substrate scope fishersci.co.uknih.gov

Hydroxyl Group Transformations

Derivatives of this compound containing a hydroxyl group offer a versatile handle for further functionalization. Such precursors can be synthesized, for example, by the catalytic hydrogenation of the corresponding hydroxypyridine, such as 3-hydroxypyridine (B118123), using catalysts like rhodium-nickel on carbon google.com. Once the hydroxylated piperidine scaffold is in place, the alcohol group can undergo a variety of standard transformations.

Key transformations of the hydroxyl group include:

O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by other alkylating agents. For instance, alcohol analogs of piperidine derivatives have been successfully methylated to their corresponding methyl ethers using standard literature procedures researchgate.net.

O-Acylation (Ester Formation): Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base, or by reaction with a carboxylic acid under esterification conditions (e.g., Fischer esterification or using coupling agents).

Oxidation: Depending on the position of the hydroxyl group (primary or secondary), it can be oxidized to an aldehyde, ketone, or carboxylic acid using a wide range of oxidizing agents (e.g., PCC, PDC, Swern oxidation, DMP).

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate subsequent nucleophilic substitution reactions.

The use of hydroxylated piperidines, such as 2-piperidine ethanol, as versatile starting materials in stereodivergent synthesis highlights their importance as synthetic intermediates researchgate.net.

Halogenation and Other Electrophilic Substitutions

This section primarily concerns electrophilic substitution on the pyridine ring of the molecule. The pyridine ring is an electron-deficient aromatic system, which makes it resistant to classical electrophilic aromatic substitution (EAS) reactions nih.govnih.gov. Such reactions, when they do occur, typically require harsh conditions (e.g., strong Lewis acids, high temperatures) and often result in poor yields or mixtures of regioisomers, with a general preference for substitution at the 3-position nih.gov. In contrast, nucleophilic aromatic substitution, such as the Chichibabin reaction to install an amino group, proceeds more readily, typically at the 2- or 4-positions wikipedia.org.

To overcome the challenges of direct electrophilic halogenation, modern synthetic methods have been developed to achieve high regioselectivity under mild conditions. A particularly innovative strategy involves a sequence of pyridine ring-opening, halogenation, and ring-closing nih.govnsf.gov. The mechanism proceeds as follows:

Ring Opening: The pyridine ring is first activated (e.g., with Tf₂O) and then opened by a secondary amine (like dibenzylamine) to form an acyclic, electron-rich azatriene intermediate, known as a "Zincke imine" nih.govnsf.gov.

Electrophilic Halogenation: This polarized alkene intermediate readily undergoes regioselective electrophilic halogenation at the position corresponding to C3 of the original pyridine ring, using common N-halosuccinimide reagents.

Ring Closing: The halogenated intermediate is then treated with an ammonia (B1221849) source (e.g., NH₄OAc) and heated to induce ring closure, reforming the aromatic pyridine ring, now with a halogen at the 3-position nih.gov.

This one-pot protocol is highly effective for a broad range of substituted pyridines and is compatible with complex, functionalized molecules nih.govnsf.gov.

The table below outlines the reagents for the 3-selective halogenation of pyridines via Zincke imine intermediates.

HalogenHalogenating AgentRing Closing ConditionsKey FeaturesRef.
Iodine N-Iodosuccinimide (NIS)NH₄OAc, EtOH, 60 °CHigh yields, mild conditions nih.gov
Bromine N-Bromosuccinimide (NBS)NH₄OAc, EtOH, 60 °CEffective for a range of substrates nih.gov
Chlorine N-Chlorosuccinimide (NCS)Requires acid (e.g., HCl) in additionBroader applicability nih.gov

Advanced Derivatives and Structural Analogs for Chemical Exploration

Systematic Modification of Pyridine (B92270) Moiety

The pyridine ring is a key component of many biologically active compounds. dovepress.com Modifications to this part of the 3-(piperidin-3-ylmethyl)pyridine structure have been a significant area of research. These changes can influence the molecule's electronic properties, basicity, and how it interacts with biological targets. dovepress.comevitachem.com

One approach involves substituting the pyridine ring with other heterocyclic or aromatic structures. For instance, replacing the pyridine with a pyrazine (B50134) ring has been explored. nih.gov Additionally, the introduction of various substituents onto the pyridine ring has been systematically studied. nih.gov For example, the addition of groups like trifluoromethyl, difluorochloromethyl, and cyclopropyl (B3062369) at the 6-position of the pyridine ring has been shown to be critical for potent biological activity in some derivatives. nih.gov The introduction of substituents at the 2-position, such as amino, oxy, and thio groups, has also been investigated. nih.gov

Structure-activity relationship (SAR) studies have shown that even minor changes to the pyridine moiety can have a significant impact. For example, in a series of lysine-specific demethylase 1 (LSD1) inhibitors, a derivative with a pyridine core was found to be a good scaffold for optimizing activity, whereas a similar compound with a benzene (B151609) core was significantly less potent. nih.gov This highlights the importance of the pyridine nitrogen in the molecule's activity. nih.gov

Table 1: Examples of Pyridine Moiety Modifications and Their Rationale

ModificationExample Substituent/AnalogRationale for Exploration
Ring Substitution PyrazineTo evaluate the impact of an additional nitrogen atom on activity and physicochemical properties. nih.gov
Positional Isomerism 2-(Piperidin-2-yl)pyridineTo investigate the influence of the piperidine (B6355638) attachment point on steric accessibility and receptor binding.
Substituent Addition Trifluoromethyl, CyclopropylTo explore the effects of lipophilic and electronically diverse groups on target interaction. nih.gov
Heteroatom Linkers Phenoxy, AnilinoTo assess the role of hydrogen bond acceptors in binding affinity. nih.gov

Systematic Modification of Piperidine Moiety

The piperidine ring, a saturated heterocycle, offers opportunities for modification that can affect the molecule's conformational flexibility and interactions with its environment.

Researchers have explored N-alkylation of the piperidine nitrogen to introduce various functional groups. nih.gov This can be a straightforward way to create a library of derivatives with diverse properties. Another common modification is the introduction of substituents at different positions on the piperidine ring. For example, the position of a hydroxyl group on the piperidine ring can influence its hydrogen bonding capacity. evitachem.com Studies have shown that para-substitution on the piperidine ring can be preferable to meta-substitution for certain biological activities. acs.org

The stereochemistry of substituents on the piperidine ring is also a critical factor. The cis- or trans-isomer of a disubstituted piperidine can exhibit significantly different biological activities. whiterose.ac.uk For instance, in a series of dopamine (B1211576) transport inhibitors, the cis-isomer was found to be more active than the trans-isomer. whiterose.ac.uk

Table 2: Piperidine Moiety Modifications and Observed Outcomes

Modification TypeSpecific ChangeObserved Effect on Activity/Properties
N-Alkylation Introduction of various alkyl groupsCreation of a diverse library of compounds for screening. nih.gov
Positional Substitution Hydroxyl group at para- vs. meta-positionPara-substitution showed preferable activity in some cases. acs.org
Stereochemistry Cis- vs. Trans-isomers of disubstituted piperidinesCis-isomers were found to be more active in certain inhibitor studies. whiterose.ac.uk
Ring Substitution Replacement of piperidine with pyrrolidine (B122466) or morpholineResulted in altered pharmacological activity in some derivatives. mdpi.com

Exploration of Linker Modifications

The methylene (B1212753) bridge connecting the pyridine and piperidine rings is another site for modification. Altering the linker can change the distance and relative orientation of the two heterocyclic rings, which can be crucial for optimal interaction with a target.

Researchers have investigated replacing the methylene linker with other groups, such as an ether (-O-) or an amine (-NH-). nih.gov In one study, changing the ether linkage to an amine was highly disfavored, leading to a great reduction in activity. nih.gov The length and composition of the linker are also important. For example, in a series of monoamine oxidase (MAO) inhibitors, a linker of two to five carbons, preferably conjugated, was found to be optimal for MAO-B inhibitory activity. acs.org

The introduction of a ketone into the linker has also been explored, but in some cases, this has been associated with potential toxicity. nih.gov Efforts have been made to replace the keto linker with other groups like methylene, phenoxy, and anilino linkers to improve the drug-like properties of the compounds. nih.gov

Synthesis and Characterization of Salt Forms

To improve properties such as solubility and stability, this compound and its derivatives are often converted into salt forms. cymitquimica.com Hydrochloride and tartaric acid salts are commonly prepared.

Hydrochloride Salts: The dihydrochloride (B599025) salt of this compound is a solid with a defined melting point. sigmaaldrich.combldpharm.com It is formed by treating the free base with hydrochloric acid. jscimedcentral.com The formation of the hydrochloride salt can enhance the compound's suitability for pharmaceutical and biochemical applications. The crystal structure of hydrochloride salts of related pyridine derivatives has been studied to understand the conformation and intermolecular interactions. nih.gov

D-tartaric Acid Salts: D-tartaric acid can be used to form crystalline salts with piperidine derivatives. chemicalbook.comgoogle.com This can be particularly useful for the resolution of racemic mixtures, as the diastereomeric salts formed with a chiral acid may have different solubilities, allowing for their separation. pw.edu.pl The formation of a D-tartaric acid salt can also be used to produce specific crystalline forms of a compound. google.com

Table 3: Common Salt Forms of this compound Derivatives

Salt FormMethod of PreparationKey Properties/Applications
Hydrochloride Treatment with hydrochloric acid. jscimedcentral.comEnhanced solubility and stability. cymitquimica.com
D-tartaric acid Reaction with D-tartaric acid. chemicalbook.comgoogle.comUsed for chiral resolution and formation of specific crystalline forms. pw.edu.plgoogle.com

Isomeric Forms

The structural complexity of this compound and its derivatives gives rise to various isomeric forms, including regioisomers, diastereomers, and enantiomers. The biological activity of these isomers can differ significantly.

Regioisomers: The point of attachment between the pyridine and piperidine moieties can be varied to create regioisomers. For example, 3-(piperidin-4-yl)pyridine (B1598408) is a regioisomer of 3-(piperidin-3-yl)pyridine. Studies have shown that the position of the piperidine substituent on the pyridine ring can significantly affect biological activity, with the 3-yl substituent being less favorable than the 4-yl group in some cases. nih.gov

Diastereomers and Enantiomers: The piperidine ring in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). The synthesis of enantiomerically pure forms is often a key objective in medicinal chemistry, as one enantiomer may be significantly more active or have a different pharmacological profile than the other. nih.govtmc.edu

The synthesis of pure enantiomers can be achieved through various methods, including the use of chiral auxiliaries to form diastereomers that can be separated, followed by removal of the auxiliary. nih.gov The absolute configuration of the enantiomers can be determined using techniques such as NMR spectroscopy. nih.gov

Applications in Chemical Sciences Excluding Biological/pharmacological

Role as Ligands in Coordination Chemistry

Pyridine (B92270) and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. jscimedcentral.comresearchgate.net The nitrogen atom of the pyridine ring acts as a good σ-donor, and the aromatic system can participate in π-stacking interactions. The piperidine (B6355638) moiety, on the other hand, provides a more flexible and basic coordination site. While specific studies on the coordination complexes of 3-(Piperidin-3-ylmethyl)pyridine are not extensively documented, the behavior of related structures provides significant insight into its potential as a ligand.

For instance, the related ligand N,N'-bis(pyridin-3-ylmethyl)oxalamide, which contains the pyridin-3-ylmethyl moiety, has been shown to form coordination polymers with metal ions like cadmium(II). researchgate.net In these structures, the pyridine nitrogen atoms are directly involved in coordinating the metal centers. researchgate.net This suggests that the pyridine nitrogen of this compound would be a primary coordination site. Depending on the metal ion and reaction conditions, the piperidine nitrogen could also coordinate, potentially leading to the formation of chelate rings or acting as a bridging ligand to form polynuclear complexes. The flexible methylene (B1212753) linker between the two rings would allow for the adoption of various conformations to accommodate the geometric preferences of different metal centers. The coordination of this ligand to transition metals such as nickel(II), copper(I), and silver(I) could be anticipated based on the known reactivity of simple pyridine ligands. jscimedcentral.com

The potential coordination modes of this compound are summarized in the table below.

Potential Coordination ModeDescription
Monodentate (Pyridine N)The pyridine nitrogen atom coordinates to a single metal center. This is the most probable coordination mode due to the accessibility and favorable electronic nature of the pyridine nitrogen.
Monodentate (Piperidine N)The more basic piperidine nitrogen coordinates to a metal center. This might be favored with hard metal ions.
Bidentate (Chelating)Both the pyridine and piperidine nitrogen atoms of the same ligand molecule coordinate to a single metal center, forming a stable chelate ring.
Bidentate (Bridging)The pyridine nitrogen of one ligand molecule coordinates to one metal center, while the piperidine nitrogen of the same ligand coordinates to a different metal center, leading to the formation of coordination polymers or polynuclear complexes.

Further research into the synthesis and characterization of metal complexes with this compound would be valuable to fully elucidate its coordination chemistry and explore the properties of the resulting materials. rsc.orguobaghdad.edu.iq

Applications in Organic Catalysis Research

The application of piperidine and pyridine derivatives is widespread in organic catalysis. mdpi.com Piperidine itself is often used as a basic catalyst in various condensation reactions. More complex molecules containing these motifs can act as ligands for metal-based catalysts, influencing their activity, selectivity, and stability.

One area of relevance is the use of 3-substituted pyridines as directing groups in catalytic reactions. For example, ruthenium-catalyzed direct sp3 arylation of benzylic amines with arylboronates has been shown to be efficient when a 3-substituted pyridine is used as a directing group. acs.org The pyridine nitrogen coordinates to the metal center, positioning the catalyst for the C-H activation at a specific site. After the reaction, the directing group can be removed. acs.org Given this, this compound could potentially serve a dual role: the pyridine moiety could act as a directing group, while the piperidine nitrogen could be part of the substrate or a secondary catalytic site.

Furthermore, ligands incorporating both pyridine and a saturated N-heterocycle are known in catalysis. For instance, novel pyridine-oxazoline ligands have been used in palladium-catalyzed enantioselective amination of alkenes. mdpi.com The combination of a π-accepting pyridine ring and a σ-donating piperidine ring in this compound could be advantageous in tuning the electronic properties of a metal catalyst. The steric bulk of the piperidine ring could also play a crucial role in influencing the stereoselectivity of catalytic transformations.

Potential catalytic applications for this compound or its derivatives could include:

Hydrogenation reactions: As a ligand for transition metal catalysts (e.g., rhodium, ruthenium, iridium) in the hydrogenation of various functional groups. mdpi.com

Cross-coupling reactions: Modifying the properties of palladium or nickel catalysts in reactions like Suzuki-Miyaura or Heck couplings.

Asymmetric catalysis: After suitable chiral modification, it could serve as a chiral ligand for enantioselective synthesis.

Materials Science Applications (e.g., Non-linear Optics)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is often associated with a "push-pull" electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Pyridine and its derivatives have been extensively studied as components of NLO materials. rsc.org The pyridine ring can act as an electron-withdrawing group.

For a molecule to exhibit second-order NLO properties, it must be non-centrosymmetric. In the case of this compound, the piperidine moiety can be considered an electron-donating group due to the lone pair on the nitrogen atom, while the pyridine ring is electron-withdrawing. These two groups are separated by a flexible methylene bridge, which disrupts direct π-conjugation. This lack of extensive conjugation might limit its second-order NLO response compared to systems with direct connections between donor and acceptor groups through a conjugated bridge.

However, third-order NLO properties are present in all materials and can be significant in conjugated systems. While this compound is not fully conjugated, the electronic asymmetry and the presence of polarizable electrons could still lead to a measurable third-order NLO response. Studies on pyrimidine (B1678525) derivatives have shown that the crystalline environment can significantly enhance NLO behavior. rsc.org Theoretical studies using methods like Density Functional Theory (DFT) would be necessary to predict the hyperpolarizability of this compound and assess its potential for NLO applications.

The table below summarizes the key structural features of this compound and their potential implications for NLO properties.

Structural FeaturePotential Implication for Non-linear Optical Properties
Electron-donating piperidine groupCan contribute to a "push" effect in a potential intramolecular charge-transfer system.
Electron-withdrawing pyridine ringCan act as the "pull" component, creating electronic asymmetry.
Methylene spacerThe -CH2- group between the two rings interrupts direct π-conjugation, which is likely to reduce the second-order NLO response. However, through-bond and through-space electronic interactions might still play a role.
Overall asymmetryThe molecule is inherently non-centrosymmetric, a prerequisite for second-order NLO effects.

Further investigations, including synthesis of related push-pull systems based on this scaffold and detailed spectroscopic and NLO measurements, would be required to fully explore the potential of this compound in materials science.

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-3-ylmethyl)pyridine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves coupling pyridine derivatives with piperidine precursors via alkylation or reductive amination. For example, intermediates like tert-butyldimethylsilyl (TBDMS)-protected piperidinylmethyl groups can be introduced, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Catalyst selection : Palladium catalysts or mild bases (e.g., K₂CO₃) improve regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
    Reference synthetic protocols in pyridine derivatives highlight the use of TBDMS-protected intermediates and stepwise alkylation .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyze proton environments and carbon frameworks. For example, piperidine ring protons typically appear as multiplet signals at δ 1.5–3.0 ppm, while pyridine aromatic protons resonate at δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₁H₁₆N₂: 176.1313 g/mol).
  • Chromatography : HPLC or GC-MS with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are effective in elucidating the stereochemical configuration of this compound derivatives, especially when multiple stereocenters are present?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients to resolve enantiomers .
  • NOE (Nuclear Overhauser Effect) Experiments : 2D NOESY NMR identifies spatial proximity between protons (e.g., axial vs. equatorial substituents on the piperidine ring) .
  • X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry. For example, used X-ray to confirm (3S,6S,8aS) configurations in similar piperidine derivatives.

Q. How can computational methods predict the biological activity or receptor interactions of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, the basicity of the piperidine nitrogen influences binding to acetylcholine receptors.
  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions. Pyridine’s aromaticity and the piperidine amine’s hydrogen-bonding capacity are key for targeting enzymes (e.g., kinases) .
  • Pharmacophore Modeling : Identifies critical interaction sites (e.g., the methylene bridge’s role in conformational flexibility) .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols). Variations in cytotoxicity may arise from differences in cell permeability or metabolic stability.
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) to isolate structure-activity relationships (SAR).
  • Counterion Effects : Assess whether hydrochloride or freebase forms (common in catalog compounds ) alter solubility or bioavailability.

Data Contradiction Analysis

Q. How can conflicting solubility or stability data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer:

  • Solubility Testing : Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4) vs. DMSO. Piperidine’s hydrophobicity may reduce aqueous solubility, requiring co-solvents (e.g., 10% DMSO) .
  • Stability Studies : LC-MS monitors degradation under UV light or varying pH (4–10). Tertiary amines in piperidine are prone to oxidation; adding antioxidants (e.g., BHT) may improve shelf life .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats are mandatory. Piperidine derivatives may cause skin irritation (H313) .
  • Ventilation : Use fume hoods to avoid inhaling vapors (P261).
  • Waste Disposal : Neutralize acidic residues (e.g., TFA from synthesis) with sodium bicarbonate before disposal (P501) .

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